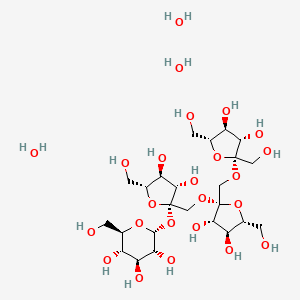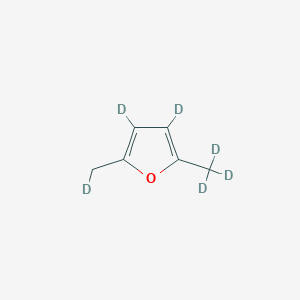
17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one is a synthetic steroid derivative. It is characterized by the presence of two methylenedioxy groups attached to the pregn-4-en-3-one structure. This compound is an intermediate in the synthesis of metabolites of cortisol, a crucial hormone in the human body .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of metabolites of cortisol , suggesting that it may interact with cortisol receptors or enzymes involved in cortisol metabolism.
Mode of Action
As an intermediate in the synthesis of cortisol metabolites , it likely undergoes further biochemical transformations to exert its effects.
Biochemical Pathways
17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one is involved in the cortisol metabolic pathway . Cortisol, a glucocorticoid hormone, plays a crucial role in the body’s response to stress, regulation of metabolism, immune response, and inflammatory reactions. Any alteration in the levels of cortisol or its metabolites can have significant physiological effects.
Result of Action
Given its role as an intermediate in the synthesis of cortisol metabolites , it may indirectly influence the physiological processes regulated by cortisol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one typically involves the reaction of formaldehyde with cortexolone. The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, or methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring the purity and yield of the final product through various purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various steroid derivatives.
Biology: Studied for its role in the metabolism of cortisol and other steroid hormones.
Medicine: Investigated for potential therapeutic applications related to its steroid structure.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Comparison with Similar Compounds
Cortexolone: A precursor in the synthesis of 17,20:20,21-Bis(methylenedioxy)pregn-4-en-3-one.
Cortisol: A natural steroid hormone with similar structural features.
Prednisolone: A synthetic steroid with anti-inflammatory properties.
Uniqueness: this compound is unique due to its dual methylenedioxy groups, which confer distinct chemical properties and reactivity compared to other steroid derivatives. This structural feature makes it a valuable intermediate in the synthesis of complex steroid metabolites .
Properties
CAS No. |
6173-64-4 |
|---|---|
Molecular Formula |
C₂₃H₃₂O₅ |
Molecular Weight |
388.5 |
Synonyms |
17,20:20,21-Bis[methylenebis(oxy)]pregn-4-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)








